4-Amino-3-methyl-2-(thiophen-2-yl)butan-2-ol
Description
4-Amino-3-methyl-2-(thiophen-2-yl)butan-2-ol is a chiral secondary alcohol featuring a thiophene ring and an amino group. Its molecular structure (C₉H₁₅NOS, MW: 185.29) includes a branched butan-2-ol backbone with a thiophen-2-yl substituent at position 2, a methyl group at position 3, and an amino group at position 4. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules containing thiophene and amino alcohol moieties, which are often associated with central nervous system activity or enzyme inhibition .
Properties
Molecular Formula |
C9H15NOS |
|---|---|
Molecular Weight |
185.29 g/mol |
IUPAC Name |
4-amino-3-methyl-2-thiophen-2-ylbutan-2-ol |
InChI |
InChI=1S/C9H15NOS/c1-7(6-10)9(2,11)8-4-3-5-12-8/h3-5,7,11H,6,10H2,1-2H3 |
InChI Key |
JUYRVPCHVJAIPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C)(C1=CC=CS1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-methyl-2-(thiophen-2-yl)butan-2-ol typically involves the condensation of thiophene derivatives with appropriate amines and alcohols. One common method includes the reaction of thiophene-2-carbaldehyde with a suitable amine and a reducing agent to form the desired product . The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include purification steps such as crystallization or chromatography to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-methyl-2-(thiophen-2-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced amine or alcohol derivatives.
Substitution: Formation of N-alkylated products.
Scientific Research Applications
4-Amino-3-methyl-2-(thiophen-2-yl)butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored as a potential drug candidate due to its pharmacological properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Amino-3-methyl-2-(thiophen-2-yl)butan-2-ol involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiophene Ring
- 4-Amino-3-methyl-2-(5-methylthiophen-2-yl)butan-2-ol (CAS: 1595638-83-7, MW: 199.31): The 5-methyl substitution on the thiophene ring may enhance lipophilicity (higher LogP), improving membrane permeability but possibly reducing aqueous solubility .
Backbone and Functional Group Modifications
- 2-(Thiophen-2-ylmethylamino)butan-1-ol (CAS: 156543-22-5): The amino group is part of a methylamino side chain at position 1, altering hydrogen-bonding capacity (Topological Polar Surface Area: 60.5 vs. ~50–55 for the target compound). This structural difference may impact bioavailability and metabolic stability .
- This modification could influence binding affinity in biological targets .
Physicochemical Properties
*Branching in butan-2-ol derivatives generally reduces boiling points compared to linear isomers (e.g., butan-1-ol) due to decreased surface area for intermolecular interactions .
Biological Activity
4-Amino-3-methyl-2-(thiophen-2-yl)butan-2-ol is a compound featuring a thiophene ring, an amino group, and a hydroxyl group. Its unique structure provides a platform for various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 171.26 g/mol. The presence of the thiophene ring contributes to its aromatic properties, while the amino and hydroxyl groups enhance its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C8H13NOS |
| Molecular Weight | 171.26 g/mol |
| IUPAC Name | This compound |
| InChI Key | LCVSMJXFTDFLCZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(CCN)(C1=CC=CS1)O |
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The thiophene ring can inhibit specific kinases involved in cell signaling pathways, which may contribute to its anticancer properties.
- Receptor Modulation : The amino and hydroxyl groups can form hydrogen bonds with receptors, influencing their activity and leading to various physiological effects.
- Antimicrobial Activity : Preliminary studies suggest this compound exhibits antimicrobial properties against certain bacterial strains.
Biological Activity
Research indicates that this compound has several notable biological activities:
Antimicrobial Activity
In vitro studies have demonstrated that derivatives of thiophene compounds possess significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria.
Anticancer Properties
Recent investigations into thiophene derivatives have highlighted their potential as anticancer agents. For example, compounds exhibiting structural similarities have been shown to induce cytotoxic effects in various cancer cell lines, including:
- Human cervical carcinoma (HeLa)
- Colon adenocarcinoma (Caco-2)
- Lung adenocarcinoma (A549)
The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Studies
- Study on Anticancer Activity : A study published in PubMed Central evaluated the cytotoxic effects of several thiophene derivatives on cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against HeLa cells, suggesting significant anticancer potential .
- Antimicrobial Testing : Another research effort focused on evaluating the antimicrobial efficacy of various thiophene derivatives against Staphylococcus aureus and Escherichia coli. The results revealed that certain derivatives showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
